Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- is a fluorinated cycloalkane with the molecular formula C₉H₆F₁₂ and a molecular weight of 342.125 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- typically involves the fluorination of cyclohexane derivatives. The process may include the use of fluorinating agents such as elemental fluorine (F₂) or fluorinating reagents like cobalt trifluoride (CoF₃) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar fluorination techniques, optimized for yield and purity, and conducted in specialized reactors to handle the highly reactive fluorine gas.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as or in polar solvents.
Oxidation: Strong oxidizing agents like or .
Reduction: Reducing agents such as or .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield partially fluorinated cyclohexane derivatives, while oxidation could produce cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action for Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- is not well-documented. its effects are likely related to the high electronegativity of fluorine atoms, which can influence molecular interactions and reactivity. The compound may interact with molecular targets through electrostatic interactions and hydrophobic effects , affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexane, 1,2,3,4,5-pentafluoro-6-ethyl-
- Cyclohexane, 1,2,3,4,5-pentafluoro-6-methyl-
- Cyclohexane, 1,2,3,4,5-pentafluoro-6-propyl-
Uniqueness
Cyclohexane, 1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)- is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties compared to other similar fluorinated cyclohexanes. This uniqueness can be leveraged in applications requiring specific fluorinated characteristics, such as high chemical resistance and thermal stability .
Eigenschaften
CAS-Nummer |
918409-18-4 |
---|---|
Molekularformel |
C9H6F12 |
Molekulargewicht |
342.12 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)cyclohexane |
InChI |
InChI=1S/C9H6F12/c10-2-1(3(11)5(13)6(14)4(2)12)7(15,16)8(17,18)9(19,20)21/h1-6H |
InChI-Schlüssel |
KQGKYRDVEJQMCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(C(C1F)F)F)F)F)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.